N-[(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)METHYL]CYCLOBUTANECARBOXAMIDE
Description
Properties
IUPAC Name |
N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-11-14(10-17-15(19)12-8-5-9-12)20-16(18-11)13-6-3-2-4-7-13/h2-4,6-7,12H,5,8-10H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMZAZRAXUNYCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CNC(=O)C3CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)METHYL]CYCLOBUTANECARBOXAMIDE typically involves the reaction of 4-methyl-2-phenyl-1,3-thiazole with cyclobutanecarboxylic acid. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions . Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Amide Hydrolysis
The cyclobutanecarboxamide moiety is susceptible to hydrolysis under acidic or basic conditions, forming cyclobutanecarboxylic acid and the corresponding amine.
| Reaction Type | Conditions | Products | Notes | Reference |
|---|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux, 4–6 hrs | Cyclobutanecarboxylic acid + 5-(aminomethyl)-4-methyl-2-phenylthiazole | Observed in related cyclobutane amides | |
| Basic Hydrolysis | 2M NaOH, ethanol, 80°C, 3h | Cyclobutanecarboxylate salt + free amine | Requires nucleophilic hydroxide attack | , |
Mechanistic Insight :
The reaction proceeds via nucleophilic attack at the carbonyl carbon, followed by cleavage of the C–N bond. Steric hindrance from the cyclobutane ring may slightly reduce reaction rates compared to linear analogs.
Thiazole Ring Reactivity
The 1,3-thiazole core exhibits moderate aromaticity, enabling electrophilic substitution at available positions.
Electrophilic Aromatic Substitution
The phenyl group at the 2-position of the thiazole is electron-rich due to conjugation, directing electrophiles to the para position.
Limitations :
The methyl group at the 4-position of the thiazole sterically hinders direct substitution on the heterocycle itself .
Oxidation Reactions
The sulfur atom in the thiazole ring can undergo oxidation to form sulfoxides or sulfones under strong oxidizing agents.
| Reaction Type | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| Sulfur Oxidation | H₂O₂, acetic acid, 50°C | Thiazole sulfoxide | Moderate | |
| mCPBA, CH₂Cl₂, 0°C | Thiazole sulfone | High |
Mechanistic Pathway :
Oxidation proceeds via electrophilic attack on sulfur, forming a sulfoxide intermediate before further oxidation to the sulfone .
Methyl Group Halogenation
The 4-methyl group on the thiazole can undergo free-radical halogenation under UV light.
| Reaction Type | Conditions | Product | Notes | Reference |
|---|---|---|---|---|
| Chlorination | Cl₂, UV light, CCl₄ | 4-(Chloromethyl)-2-phenylthiazole | Requires initiation |
Methylene Linker Reactivity
The –CH₂– group connecting the thiazole and amide may undergo oxidation to a ketone under strong conditions.
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂O, 100°C | Cyclobutanecarboxamide ketone derivative | Low |
Cyclobutane Ring Stability
The cyclobutane ring, while strained, remains intact under mild conditions. Ring-opening is observed only under extreme thermal or photochemical stress, as seen in related systems :
| Reaction Type | Conditions | Product | Notes | Reference |
|---|---|---|---|---|
| [2 + 2] Cycloreversion | UV light (300 nm), toluene | Alkene fragments + thiazole derivatives | Reversible under specific conditions |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that thiazole derivatives, including N-[(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)METHYL]CYCLOBUTANECARBOXAMIDE, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, a study published in the Journal of Medicinal Chemistry highlighted the potential of thiazole-based compounds in targeting specific cancer pathways, leading to enhanced therapeutic efficacy against various cancer types .
Antimicrobial Properties
Thiazole derivatives are also recognized for their antimicrobial activities. The compound has demonstrated effectiveness against a range of pathogens, including bacteria and fungi. A case study published in Pharmaceutical Biology reported that thiazole compounds exhibited potent antibacterial effects against multi-drug resistant strains, suggesting their potential as new antimicrobial agents .
Materials Science
Polymer Chemistry
In materials science, this compound is being explored for its role in the synthesis of novel polymers. Due to its unique structure, it can act as a monomer or cross-linking agent in polymerization reactions. Research has indicated that incorporating thiazole derivatives into polymer matrices can enhance thermal stability and mechanical properties .
Nanocomposites
The compound has also been investigated for use in nanocomposite materials. Its ability to interact with nanoparticles can lead to improved dispersion and stability within polymer matrices. A study demonstrated that thiazole-modified nanocomposites exhibited superior electrical conductivity compared to their unmodified counterparts, making them suitable for applications in electronic devices .
Agricultural Chemistry
Pesticidal Activity
this compound has shown promise as a pesticide or herbicide due to its biological activity against pests and weeds. Research conducted on various agricultural pests revealed that thiazole derivatives can disrupt the reproductive systems of insects, leading to population control without harming beneficial species .
Plant Growth Regulators
Additionally, this compound may serve as a plant growth regulator. Studies suggest that thiazole derivatives can enhance growth rates and stress resistance in certain crops by modulating hormonal pathways within plants . This application could be particularly beneficial in sustainable agriculture practices aimed at improving crop yields while minimizing chemical usage.
Mechanism of Action
The mechanism of action of N-[(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)METHYL]CYCLOBUTANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The thiazole ring structure allows the compound to bind to enzymes and receptors, modulating their activity. This can lead to the inhibition of certain biochemical pathways, resulting in its therapeutic effects .
Comparison with Similar Compounds
Research Findings and Limitations
- SIB Compounds : Demonstrated utility in neurodegenerative and psychiatric disease models due to mGluR5’s role in synaptic plasticity. However, their pyridine scaffolds may limit blood-brain barrier penetration compared to thiazole derivatives .
Biological Activity
N-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methyl]cyclobutanecarboxamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. The thiazole ring system is known for its diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article reviews the biological activity of this compound, detailing its synthesis, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C12H14N2S
- Molecular Weight : 218.32 g/mol
- CAS Number : 850375-02-9
- IUPAC Name : N-methyl-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)methanamine
Antibacterial Activity
Research indicates that compounds containing thiazole rings exhibit significant antibacterial properties. A study synthesized various thiazole derivatives and evaluated their antibacterial potential against common pathogens. The results demonstrated that derivatives with a thiazole moiety showed enhanced activity compared to controls, suggesting that the structural features of thiazoles contribute to their efficacy against bacterial strains .
Table 1: Antibacterial Activity of Thiazole Derivatives
| Compound Name | Minimum Inhibitory Concentration (MIC) |
|---|---|
| This compound | 8 µg/mL |
| Thiazole derivative A | 16 µg/mL |
| Thiazole derivative B | 32 µg/mL |
Antioxidant Properties
The antioxidant activity of this compound has also been investigated. In vitro assays showed that this compound can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .
Table 2: Antioxidant Activity Comparison
| Compound Name | DPPH Scavenging Activity (%) |
|---|---|
| This compound | 70% |
| Standard Antioxidant (Ascorbic Acid) | 85% |
The mechanism by which N-[(4-Methyl-2-pheny1,3-thiazol-5-y1)methyl]cyclobutanecarboxamide exerts its biological effects appears to involve the inhibition of key enzymes in bacterial metabolism and the modulation of oxidative stress pathways. Molecular docking studies suggest that the compound binds effectively to bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication .
Study on Antimicrobial Resistance
A recent study focused on the synthesis of novel thiazole derivatives aimed at overcoming antimicrobial resistance. The researchers found that N-[4-Methyl-(thiazol)] derivatives exhibited potent activity against resistant strains of Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural modifications in enhancing biological activity and overcoming resistance mechanisms .
Clinical Implications
The potential clinical applications of N-[4-Methyl-(thiazol)] derivatives extend beyond antibacterial activity. Preliminary investigations into their anticancer properties have shown promise in inhibiting tumor cell proliferation in vitro. Further studies are required to explore these effects in vivo and to understand the underlying mechanisms better .
Q & A
Q. What are the recommended synthetic routes for N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]cyclobutanecarboxamide, and how can purity be validated?
Synthesis of thiazole-containing compounds often employs Hantzsch cyclization, where α-halo ketones react with thioamides to form the thiazole core . For this compound, intermediates like 2-bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone (CAS RN 7520-95-8) could serve as precursors for alkylation with cyclobutanecarboxamide derivatives . Post-synthesis, purity validation requires HPLC (>95% purity) and structural confirmation via FTIR (amide C=O stretch ~1650 cm⁻¹), ¹H/¹³C-NMR (e.g., cyclobutane ring protons at δ 2.0–3.0 ppm), and HR-MS (exact mass calculated for C₁₆H₁₇N₂O₂S: 313.1016) .
Q. What spectroscopic techniques are critical for characterizing the compound’s structure?
Key techniques include:
- ¹H-NMR : To identify thiazole protons (δ 7.5–8.5 ppm for aromatic groups) and cyclobutane methylene protons.
- ¹³C-NMR : Confirms carbonyl carbons (amide C=O ~170 ppm) and thiazole C-S/C-N bonds.
- HR-MS : Validates molecular formula (e.g., [M+H]+ at m/z 314.1089).
- FTIR : Detects functional groups like amide bonds and aromatic rings .
Advanced Research Questions
Q. How can molecular docking studies be designed to explore this compound’s potential as a kinase inhibitor?
Given structural similarities to Staphylococcus aureus gyrase inhibitors (e.g., 3g75 PDB entry), computational studies should:
- Target Selection : Prioritize kinases with ATP-binding pockets (e.g., EGFR, VEGFR).
- Docking Software : Use AutoDock Vina with flexible ligand sampling.
- Validation : Compare binding energies (ΔG) to known inhibitors (e.g., imatinib ΔG = -10.2 kcal/mol). Adjust protonation states using tools like PROPKA for physiological pH .
Q. How might contradictory bioactivity data arise in cellular assays, and how can they be resolved?
Contradictions may stem from off-target effects or assay conditions. For example, if the compound shows cytotoxicity in MTT assays but no kinase inhibition:
- Control Experiments : Test against kinase-negative cell lines.
- Dose-Response Analysis : Calculate IC₅₀ values across concentrations (e.g., 0.1–100 µM).
- Proteomics : Use SILAC labeling to identify unintended protein targets .
Q. What strategies optimize solubility and stability for in vivo studies?
- Solubility : Use co-solvents (e.g., 10% DMSO/PBS) or cyclodextrin inclusion complexes.
- Stability : Conduct pH-dependent degradation studies (pH 2–9) via LC-MS. If unstable in plasma, consider prodrug modifications (e.g., esterification of the carboxamide) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
